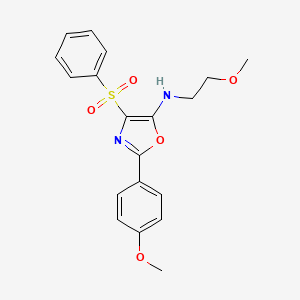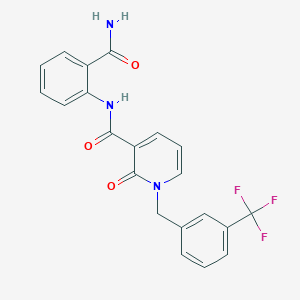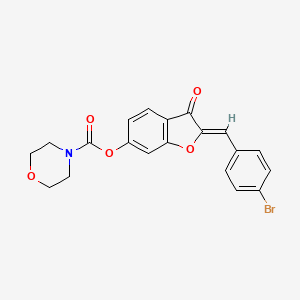
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine is a chemical compound used in scientific research for various applications. This compound is synthesized using specific methods and has a unique mechanism of action that makes it useful in biochemical and physiological studies. In
科学的研究の応用
Synthesis and Chemical Properties
The compound 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine is associated with the synthesis of various heterocyclic compounds which have potential applications in different fields of chemical research. For instance, the synthesis of new 1,2,4-triazole derivatives demonstrates the versatility of incorporating the benzenesulfonyl moiety into complex molecules, which have been evaluated for their antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, the creation of oxazepine compounds containing azo groups highlights the role of benzenesulfonyl derivatives in synthesizing compounds with potential for varied chemical applications (Sallal & Ghanem, 2018).
Photodynamic Therapy and Imaging
The compound's structural framework, particularly the benzenesulfonyl group, is instrumental in the synthesis of zinc phthalocyanine derivatives. These derivatives exhibit significant singlet oxygen quantum yield, making them promising candidates for applications in photodynamic therapy (PDT) for cancer treatment. The photophysical and photochemical properties of such compounds are crucial for their effectiveness in Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis and Organic Synthesis
The incorporation of the benzenesulfonyl moiety into chiral N, P-oxazolines and their subsequent use in Ir complexes highlights the compound's relevance in asymmetric hydrogenation processes. These complexes have shown effectiveness in catalytic hydrogenation, demonstrating the potential of benzenesulfonyl derivatives in facilitating enantioselective synthesis (Ezhova et al., 2004).
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-24-13-12-20-18-19(27(22,23)16-6-4-3-5-7-16)21-17(26-18)14-8-10-15(25-2)11-9-14/h3-11,20H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGVOGYDRMBAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[(1R,2S)-2-(2-fluorophenoxy)cyclopentyl]propanamide](/img/structure/B2580557.png)

![[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2580559.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2580560.png)
![2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B2580564.png)



![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2580569.png)


![2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2580574.png)